molecular formula C₁₉H₂₀ClNO₃ B1145438 Defluoro Paroxetine Hydrochloride CAS No. 130777-04-7

Defluoro Paroxetine Hydrochloride

Cat. No.: B1145438
CAS No.: 130777-04-7
M. Wt: 345.82
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Defluoro Paroxetine Hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Defluoro Paroxetine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Defluoro Paroxetine Hydrochloride has several applications in scientific research, including:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of related compounds.

    Biology: The compound is employed in studies investigating the biological activity of serotonin reuptake inhibitors.

    Medicine: Research on this compound contributes to understanding the pharmacokinetics and pharmacodynamics of SSRIs.

    Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems

Mechanism of Action

Defluoro Paroxetine Hydrochloride exerts its effects by inhibiting the reuptake of serotonin in the brain. This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic activity. The compound binds to the serotonin transporter (SERT) and prevents the reabsorption of serotonin into the presynaptic neuron . This mechanism is similar to that of Paroxetine, but the absence of the fluorine atom in this compound may result in different pharmacokinetic properties .

Comparison with Similar Compounds

Uniqueness: Defluoro Paroxetine Hydrochloride is unique due to the absence of the fluorine atom, which may influence its pharmacokinetic and pharmacodynamic properties. This difference can affect its binding affinity, metabolism, and overall efficacy compared to other SSRIs .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Defluoro Paroxetine Hydrochloride can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "4-fluorobenzaldehyde", "3,4-dihydroxyphenylacetic acid", "2-(4-methylpiperazin-1-yl)ethanol", "hydrochloric acid", "sodium hydroxide", "potassium carbonate", "methyl iodide", "sodium borohydride", "sodium cyanoborohydride", "acetic anhydride", "acetic acid", "triethylamine", "ethyl acetate", "water", "diethyl ether" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde and 3,4-dihydroxyphenylacetic acid in the presence of potassium carbonate and acetic anhydride to form 4-(3,4-dihydroxyphenyl)-3-fluorobenzaldehyde.", "Step 2: Reduction of 4-(3,4-dihydroxyphenyl)-3-fluorobenzaldehyde with sodium borohydride in the presence of acetic acid and triethylamine to form 4-(3,4-dihydroxyphenyl)-3-fluorobenzyl alcohol.", "Step 3: Protection of the hydroxyl group of 4-(3,4-dihydroxyphenyl)-3-fluorobenzyl alcohol with methyl iodide and sodium hydroxide to form 4-(3,4-dimethoxyphenyl)-3-fluorobenzyl alcohol.", "Step 4: Conversion of 4-(3,4-dimethoxyphenyl)-3-fluorobenzyl alcohol to 4-(3,4-dimethoxyphenyl)-3-fluorobenzylamine through reaction with methyl iodide and 2-(4-methylpiperazin-1-yl)ethanol.", "Step 5: Reduction of 4-(3,4-dimethoxyphenyl)-3-fluorobenzylamine with sodium cyanoborohydride to form Defluoro Paroxetine.", "Step 6: Conversion of Defluoro Paroxetine to Defluoro Paroxetine Hydrochloride through reaction with hydrochloric acid in ethyl acetate and diethyl ether." ] }

CAS No.

130777-04-7

Molecular Formula

C₁₉H₂₀ClNO₃

Molecular Weight

345.82

Synonyms

trans-(+)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-phenyl-piperidine Hydrochloride; 

Origin of Product

United States

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